Drofenine, (S)- Drofenine, (S)-
Brand Name: Vulcanchem
CAS No.: 248939-83-5
VCID: VC17054642
InChI: InChI=1S/C20H31NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3/t19-/m1/s1
SMILES:
Molecular Formula: C20H31NO2
Molecular Weight: 317.5 g/mol

Drofenine, (S)-

CAS No.: 248939-83-5

Cat. No.: VC17054642

Molecular Formula: C20H31NO2

Molecular Weight: 317.5 g/mol

* For research use only. Not for human or veterinary use.

Drofenine, (S)- - 248939-83-5

Specification

CAS No. 248939-83-5
Molecular Formula C20H31NO2
Molecular Weight 317.5 g/mol
IUPAC Name 2-(diethylamino)ethyl (2S)-2-cyclohexyl-2-phenylacetate
Standard InChI InChI=1S/C20H31NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3/t19-/m1/s1
Standard InChI Key AGJBLWCLQCKRJP-LJQANCHMSA-N
Isomeric SMILES CCN(CC)CCOC(=O)[C@@H](C1CCCCC1)C2=CC=CC=C2
Canonical SMILES CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Drofenine, (S)-, systematically named as (αS)-α-cyclohexylbenzeneacetic acid 2-(diethylamino)ethyl ester, is characterized by its stereospecific configuration at the α-carbon position. Its structural features include:

PropertyValue
Molecular FormulaC20H31NO2\text{C}_{20}\text{H}_{31}\text{NO}_2
Molecular Weight317.5 g/mol
CAS Registry Number248939-83-5
SynonymsUNII-3V21Q90077; Benzeneacetic acid, α-cyclohexyl-, 2-(diethylamino)ethyl ester, (αS)-

The compound’s 2D structure comprises a cyclohexylphenylacetic acid moiety esterified to a 2-(diethylamino)ethanol group, which confers both lipophilic and cationic properties critical for membrane interactions .

Pharmacological Profile

Mechanism of Action

Drofenine, (S)-, exhibits a dual mechanism of action:

Pharmacokinetic Properties

While detailed pharmacokinetic data remain limited, preclinical studies indicate:

  • Blood-Brain Barrier Permeability: Limited central nervous system penetration due to its quaternary ammonium group .

  • Metabolism: Presumed hepatic esterase-mediated hydrolysis, yielding α-cyclohexylphenylacetic acid and 2-(diethylamino)ethanol .

Therapeutic Applications

Diabetic Peripheral Neuropathy

In streptozotocin-induced (type 1) and db/db (type 2) diabetic mice, Drofenine, (S)-, ameliorates DPN pathology through:

  • Neurite Outgrowth Promotion: Restoring DRG neurite elongation by 40–60% compared to untreated controls .

  • Anti-Inflammatory Effects: Suppression of IκBα/NF-κB signaling, reducing interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) levels by 50% .

  • Mitochondrial Protection: Activation of the CaMKKβ/AMPK/PGC1α pathway, enhancing mitochondrial biogenesis .

Antispasmodic Activity

Historically, Drofenine, (S)-, has been used to treat smooth muscle spasms in the gastrointestinal and genitourinary tracts via muscarinic receptor blockade .

Research Findings and Experimental Data

In Vivo Efficacy in DPN Models

Key outcomes from murine studies include:

ParameterSTZ Mice (Type 1 Diabetes)db/db Mice (Type 2 Diabetes)
Kv2.1 Protein Reduction65% ↓58% ↓
Mechanical Allodynia2.1 ± 0.3 g (vs. 4.5 g control)1.9 ± 0.2 g (vs. 4.3 g control)
Motor Nerve Conduction Velocity34.2 m/s (vs. 28.1 m/s untreated)33.8 m/s (vs. 27.9 m/s untreated)

Molecular Pathways

Drofenine, (S)-, modulates multiple pathways in DPN:

  • Apoptosis Regulation: Downregulates pro-apoptotic Bax (40% ↓) and upregulates anti-apoptotic Bcl-2 (35% ↑) .

  • Oxidative Stress Mitigation: Reduces reactive oxygen species (ROS) by 30% via enhanced superoxide dismutase activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator